

Vidofludimus (IMU-838): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Vidofludimus

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Introduction

Vidofludimus (IMU-838) is an orally administered, second-generation small molecule drug candidate under development by Immunic Therapeutics for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS).[1] It represents a novel therapeutic approach by uniquely combining two distinct mechanisms of action: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[1][2] This dual functionality positions **Vidofludimus** to not only exert anti-inflammatory and antiviral effects but also to potentially offer direct neuroprotection, addressing a critical unmet need in the management of progressive forms of MS.[3]

Discovery and Development

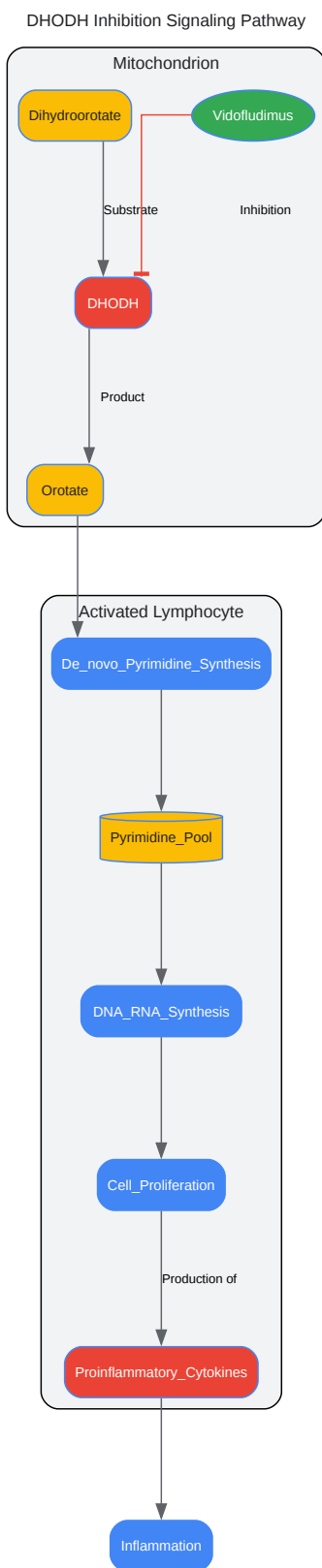
Immunic Therapeutics acquired the immunology programs, including **Vidofludimus** (then known as IMU-838), from 4SC AG in 2016.[1] Since then, Immunic has advanced the compound through a comprehensive development program, including preclinical studies and multiple clinical trials. **Vidofludimus** calcium is the salt form of the active moiety, **vidofludimus**. [2]

Mechanism of Action

Vidofludimus operates through a dual mechanism of action, targeting both inflammation and neurodegeneration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Vidofludimus is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), with a reported IC₅₀ of 160 nM.^{[1][4]} DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.^{[4][5]} By inhibiting DHODH, **Vidofludimus** depletes the intracellular pool of pyrimidines, leading to metabolic stress in these highly active immune cells.^[6] This selectively impairs their proliferation and reduces the production of pro-inflammatory cytokines such as IL-17 and IFN-γ, without causing broad immunosuppression.^{[7][8][9]} This targeted immunomodulation is a key differentiator from first-generation DHODH inhibitors.^[8]

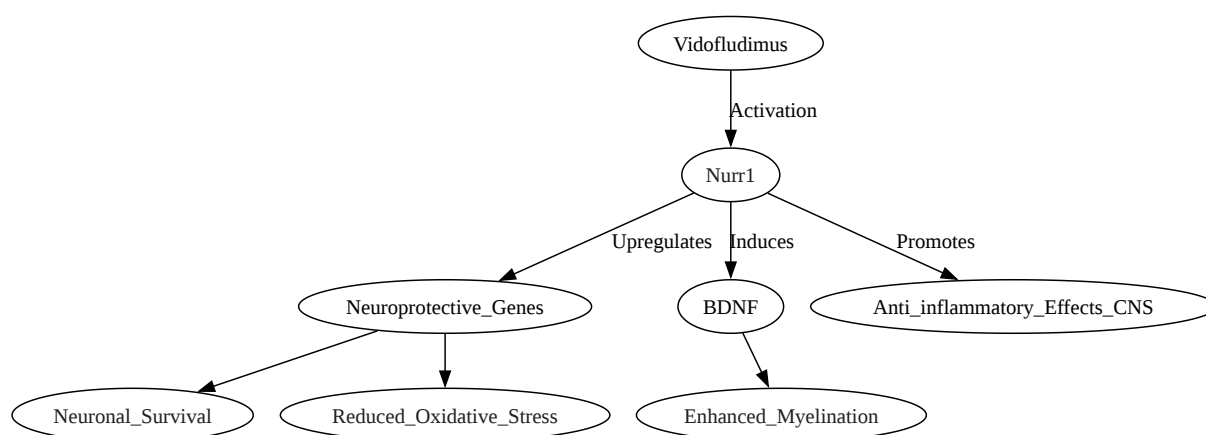


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Caption: DHODH Inhibition by **Vidofludimus**.

Nuclear Receptor Related 1 (Nurr1) Activation

In addition to its immunomodulatory effects, **Vidofludimus** is a potent activator of the nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[2][10] Nurr1 activation has been shown to exert neuroprotective and anti-inflammatory effects within the central nervous system.[11][12] By activating Nurr1, **Vidofludimus** may promote neuronal survival, reduce oxidative stress, and enhance the myelination of neurons through the induction of brain-derived neurotrophic factor (BDNF).[11][12] This mechanism is believed to contribute to the observed reduction in disability progression in clinical trials.[12]



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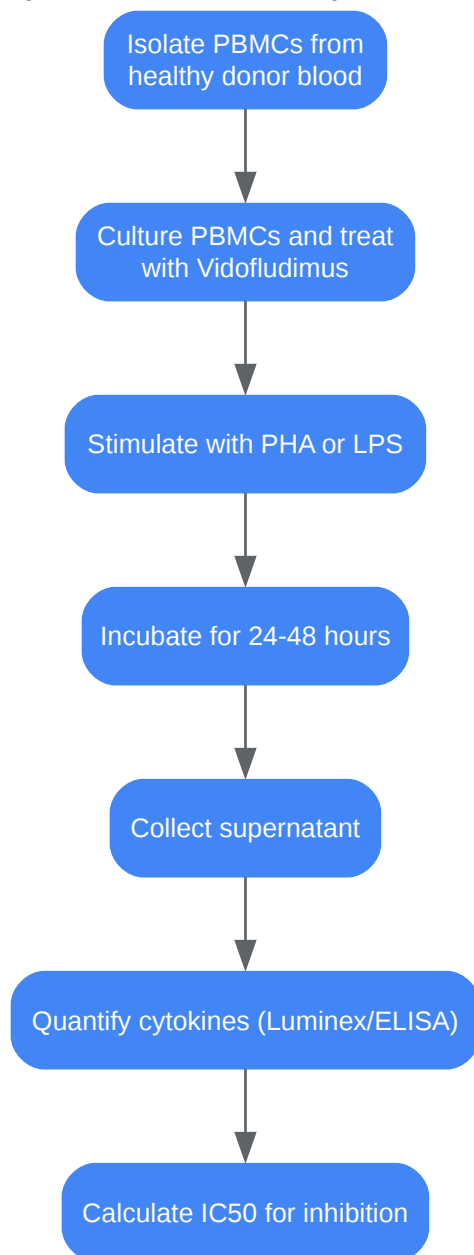
Caption: Workflow for DHODH Inhibition Assay.

Cytokine Release from Activated Peripheral Blood Mononuclear Cells (PBMCs)

- Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

- Stimulation: PBMCs are stimulated with a mitogen such as Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS) to induce activation and cytokine production. [7][13]* General Protocol:
 - Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
 - Cells are treated with varying concentrations of **Vidofludimus** for a specified pre-incubation period.
 - The cells are then stimulated with PHA or LPS and incubated for a period of time (e.g., 24-48 hours). [7] 4. The cell culture supernatant is collected by centrifugation.
 - The concentrations of cytokines of interest (e.g., IL-17, IFN- γ , TNF- α , IL-6) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA). [7][13] 6. The IC50 for cytokine inhibition is calculated from the dose-response curve.
- Controls: Unstimulated cells and stimulated cells treated with vehicle serve as negative and positive controls, respectively.

Cytokine Release Assay Workflow



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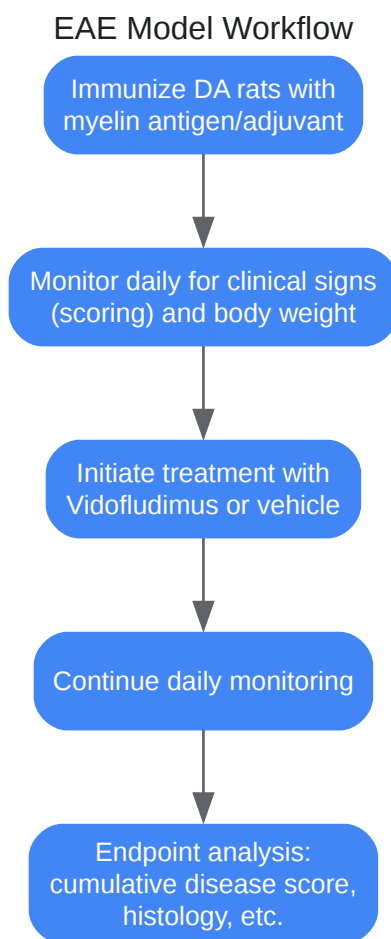
Caption: Workflow for Cytokine Release Assay.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

- Animal Model: The Dark Agouti (DA) rat is a commonly used strain for inducing EAE, a model that mimics many aspects of human multiple sclerosis. [\[14\]](#)* Induction of EAE: EAE is

typically induced by immunization with a spinal cord homogenate or a specific myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA). [14][15]* General Protocol:

- Female DA rats are immunized via subcutaneous injection with the prepared encephalitogenic emulsion.
- Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 or higher, reflecting the severity of paralysis (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.). [14] 3. Body weight is also monitored daily as an indicator of disease progression.
- Treatment with **Vidofludimus** (administered orally, e.g., by gavage) or vehicle is initiated upon the onset of clinical signs or prophylactically.
- The primary endpoint is the cumulative disease score over the course of the experiment. Secondary endpoints can include body weight changes, histological analysis of the central nervous system for inflammation and demyelination, and ex vivo analysis of immune cell responses.
- Controls: A vehicle-treated group and a positive control group (e.g., treated with another immunomodulatory drug) are included in the study design.



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Caption: Workflow for Rat EAE Model.

Conclusion

Vidofludimus (IMU-838) is a promising oral therapeutic candidate with a novel dual mechanism of action that addresses both the inflammatory and neurodegenerative aspects of multiple sclerosis. Its selective inhibition of DHODH offers a targeted approach to immunomodulation, while its activation of Nurr1 presents a potential pathway for neuroprotection. The comprehensive preclinical and clinical data gathered to date support its continued development as a potential new treatment option for patients with MS and other chronic inflammatory and autoimmune diseases. The ongoing Phase 3 ENSURE trials will be critical in further defining the efficacy and safety profile of this innovative molecule.

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